molecular formula C17H20N2O2 B404244 N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide CAS No. 304672-37-5

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide

Cat. No.: B404244
CAS No.: 304672-37-5
M. Wt: 284.35g/mol
InChI Key: CESGMEHBFJSIDQ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-ethoxybenzamide is a benzamide derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position of the phenyl ring and an ethoxy (-OCH₂CH₃) substituent at the ortho position of the benzamide moiety. This structure combines polar (dimethylamino) and lipophilic (ethoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-21-16-8-6-5-7-15(16)17(20)18-13-9-11-14(12-10-13)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESGMEHBFJSIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most straightforward method involves converting 2-ethoxybenzoic acid to its acid chloride, followed by reaction with 4-(dimethylamino)aniline.

Procedure :

  • Synthesis of 2-Ethoxybenzoyl Chloride :

    • 2-Ethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

    • Excess thionyl chloride is removed under reduced pressure to yield the acid chloride.

  • Amide Coupling :

    • 4-(Dimethylamino)aniline (1.0 equiv) is dissolved in DCM and cooled to 0°C.

    • The acid chloride (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl.

    • The mixture is stirred at room temperature for 12 hours, then washed with water and brine.

    • The product is purified via recrystallization from ethanol/water (7:3 v/v).

Yield : 78–85%
Key Advantages : High purity, minimal side products.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to facilitate amide bond formation under mild conditions.

Procedure :

  • Activation of 2-Ethoxybenzoic Acid :

    • 2-Ethoxybenzoic acid (1.0 equiv) is dissolved in DMF.

    • EDCl (1.2 equiv) and HOBt (1.2 equiv) are added, and the mixture is stirred for 30 minutes at 0°C.

  • Reaction with 4-(Dimethylamino)aniline :

    • 4-(Dimethylamino)aniline (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

    • The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, then dried over MgSO₄.

    • Purification is achieved via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 82–88%
Key Advantages : Mild conditions, suitable for acid-sensitive substrates.

One-Pot Tandem Esterification-Amidation

A patent-derived method (WO2006011696A1) describes a tandem esterification-amidation approach using sodium hydride as a base.

Procedure :

  • Reaction Setup :

    • 4-(Dimethylamino)aniline (1.0 equiv) and 2-ethoxybenzoic acid (1.7 equiv) are combined in N,N-dimethylformamide (DMF).

    • Sodium hydride (1.4 equiv) is added, and the mixture is heated to 130–140°C for 5 hours.

  • Workup :

    • The reaction is quenched with water and extracted with chloroform.

    • The organic layer is dried and concentrated, yielding the crude product.

    • Recrystallization from methanol provides pure this compound.

Yield : 89–91%
Key Advantages : High yield, fewer purification steps.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity
Acid Chloride AmidationThionyl chloride, Triethylamine0°C to RT, 12 hrs78–85%>95%
EDCl/HATU CouplingEDCl, HOBt, DMFRT, 24 hrs82–88%>98%
Tandem EsterificationNaH, DMF130–140°C, 5 hrs89–91%>97%

Key Observations :

  • The tandem esterification method offers the highest yield (91%) but requires elevated temperatures.

  • Coupling reagents provide excellent purity but incur higher costs.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.

  • Chloroform and ethyl acetate are preferred for extractions due to low miscibility with water.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acid chloride formation.

  • High-temperature reflux (130–140°C) accelerates one-pot reactions but demands robust equipment.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Column Chromatography : Essential for removing unreacted starting materials in coupling reactions.

Challenges and Solutions

Byproduct Formation

  • Problem : Over-alkylation of the dimethylamino group.

  • Solution : Moderate base equivalents (1.2–1.5 equiv) and controlled reaction times.

Industrial-Scale Considerations

  • Catalyst Recycling : Sodium hydride can be recovered from reaction mixtures via filtration.

  • Continuous Flow Systems : Improve heat management and throughput for high-temperature methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
N-[4-(Dimethylamino)phenyl]-2-ethoxybenzamide ~314 (estimated) -N(CH₃)₂ (para), -OCH₂CH₃ (ortho) Kinase/CNS targets
N-[4-(5-tert-Butyltriazol-1-yl)phenyl]-2-ethoxybenzamide 364.4 Triazole (para) Kinase inhibition
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide ~391.4 -CF₃ (para), -OCH₂CH₂N(CH₃)₂ (ortho) Solubility-optimized inhibitors
N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide 490.6 Piperazine-fluorophenyl CNS disorders

Research Implications and Limitations

  • Advantages of Target Compound: Balanced polarity from dimethylamino and ethoxy groups may offer intermediate solubility and blood-brain barrier penetration.
  • Limitations : Ethoxy group may undergo metabolic oxidation, reducing bioavailability. Comparisons with 2-ethoxyethoxy analogs (e.g., ) suggest room for optimization via substituent elongation.
  • Future Directions : Structural hybridizations, such as integrating trifluoromethyl (as in ) or piperazine (as in ), could enhance target specificity and stability.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with a dimethylamino group and an ethoxy substituent. Its chemical formula is C17H22N2O2, and it exhibits a molecular weight of approximately 286.37 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, influencing their activity. Additionally, the ethoxybenzamide moiety may stabilize the compound-protein complex through hydrophobic interactions, thereby modulating its biological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . It has shown effectiveness in scavenging free radicals and reducing oxidative stress, which suggests its potential therapeutic applications in conditions associated with oxidative damage.

Gastroprokinetic Effects

Preliminary studies have suggested that this compound may act as a gastroprokinetic agent . In animal models, it has been observed to enhance gastrointestinal motility, indicating potential utility in treating conditions like non-ulcer dyspepsia. The proposed mechanism involves cholinergic stimulation pathways that promote gastrointestinal propulsion.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidant Activity : A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its role in protecting against cellular damage caused by free radicals.
  • Gastrointestinal Motility : In a controlled animal study, administration of the compound resulted in significant enhancement of gastric emptying time compared to control groups, supporting its potential application in treating gastrointestinal disorders.
  • Enzyme Interaction Studies : Investigations into its interaction with dihydrofolate reductase (DHFR) revealed that it could influence enzyme stability and activity, further elucidating its mechanism of action at the molecular level .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-[4-(dimethylamino)phenyl]acetamideSimilar amide structureAnalgesic properties
4-DimethylaminobenzaldehydeContains dimethylamino groupPotential anti-inflammatory effects
Benzamide derivativesGeneral structural similarityVarious pharmacological activities

This table highlights how variations in substituents can influence biological activities among benzamide derivatives.

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